molecular formula C8H6FNO3 B1317261 1-(5-Fluoro-2-nitrophenyl)ethanone CAS No. 2250-48-8

1-(5-Fluoro-2-nitrophenyl)ethanone

Cat. No. B1317261
CAS RN: 2250-48-8
M. Wt: 183.14 g/mol
InChI Key: VPAGKEZJDCSVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-nitrophenyl)ethanone, also known as 5-Fluoro-2-nitroacetophenone, is an aromatic compound with the chemical formula C9H6FNO3. It is a white or colorless to yellow solid or liquid . The compound contains a fluorine atom, a nitro group, and a ketone functional group.


Synthesis Analysis

1-(5-Fluoro-2-nitrophenyl)ethanone can be synthesized from 5-fluoro-2-hydroxyacetophenone via nitration . The exact synthetic route and conditions would depend on the specific laboratory procedure.


Physical And Chemical Properties Analysis

  • Stability : The compound should be stored sealed in a dry environment at room temperature .

Scientific Research Applications

Charge Density Analysis and Hydrogen Bonding

1-(5-Fluoro-2-nitrophenyl)ethanone has been the subject of detailed study for its charge density and hydrogen bonding features. A study employing high-resolution X-ray and neutron diffraction data revealed the intricacies of intra- and intermolecular bonding, showcasing the extent of pi-delocalization within the molecule (Hibbs, Overgaard, & Piltz, 2003).

Solid-Liquid Phase Equilibrium and Ternary Phase Diagrams

Research has delved into the phase equilibrium of 1-(5-Fluoro-2-nitrophenyl)ethanone derivatives, focusing on their solubility in methanol or n-propanol. This study is crucial for understanding the separation processes of these compounds, providing valuable data for chemical synthesis and purification techniques (Li et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

The compound serves as a precursor in synthetic pathways leading to aminobenzo[b]thiophenes through reactions involving primary or secondary amines and sulfur. This highlights its utility in the generation of novel compounds with potential biological activities (Androsov et al., 2010).

Antimicrobial Activity of Thiosemicarbazones

Thiosemicarbazones derived from 1-(5-Fluoro-2-nitrophenyl)ethanone have shown significant antibacterial activity against various strains of bacteria, underlining the compound's role in the development of new antimicrobial agents (Parekh & Desai, 2006).

Enantioselective Synthesis

Studies have also explored the enantioselective synthesis of related compounds using biocatalysts, offering insights into the production of chirally pure pharmaceutical intermediates. This research underscores the potential of 1-(5-Fluoro-2-nitrophenyl)ethanone in the synthesis of enantiomerically enriched materials (ChemChemTech, 2022).

Safety And Hazards

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

1-(5-fluoro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAGKEZJDCSVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535351
Record name 1-(5-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-nitrophenyl)ethanone

CAS RN

2250-48-8
Record name 1-(5-Fluoro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-fluoro-2-nitrophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

m-Fluoroacetophenone (20.0 g, 0.14 mol) was cooled to below -5° C. and fuming nitric acid (100 cm3) added dropwise at such a rate that the temperature of the reaction mixture never exceeded -5° C. When the addition was complete the mixture was poured into ice/water. The precipitated yellow solid was filtered, washed with water and dried to give 5-fluoro-2-nitroacetophenone (21.4 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.